molecular formula C21H21ClN2O3S B4984850 3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one

3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one

Cat. No. B4984850
M. Wt: 416.9 g/mol
InChI Key: SHLBEVPUUOUMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone class of compounds. It has been studied extensively for its potential use in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and glucose metabolism.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and improve glucose metabolism. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one in lab experiments is that it has been extensively studied and its properties are well understood. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are a number of future directions for the use of 3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one in scientific research. One direction is to further investigate its potential use as an anti-cancer agent. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular health. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and targeted therapies based on this compound.

Synthesis Methods

The synthesis of 3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one involves the reaction of 4-(4-morpholinylcarbonyl)benzaldehyde with 4-chlorobenzylamine in the presence of thioacetic acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to yield the final product.

Scientific Research Applications

3-(4-chlorobenzyl)-2-[4-(4-morpholinylcarbonyl)phenyl]-1,3-thiazolidin-4-one has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use as an anti-cancer agent.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[4-(morpholine-4-carbonyl)phenyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c22-18-7-1-15(2-8-18)13-24-19(25)14-28-21(24)17-5-3-16(4-6-17)20(26)23-9-11-27-12-10-23/h1-8,21H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLBEVPUUOUMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-2-[4-(morpholin-4-ylcarbonyl)phenyl]-1,3-thiazolidin-4-one

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